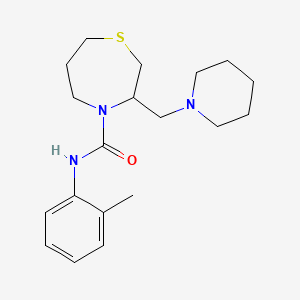

3-(piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Description

3-(Piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a piperidinylmethyl group at the 3-position and an o-tolyl-substituted carboxamide moiety at the 4-position. Its structure combines conformational flexibility (due to the thiazepane ring) with lipophilic and aromatic interactions (via the piperidine and o-tolyl groups).

Properties

IUPAC Name |

N-(2-methylphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c1-16-8-3-4-9-18(16)20-19(23)22-12-7-13-24-15-17(22)14-21-10-5-2-6-11-21/h3-4,8-9,17H,2,5-7,10-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWYIBYFHWZUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCSCC2CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazepane ring , a piperidine moiety , and an o-tolyl group . The synthesis typically involves:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving thioamides and α-halo ketones.

- Introduction of the Piperidine Moiety : A nucleophilic substitution reaction is used where a piperidine derivative reacts with the thiazepane intermediate.

- Addition of the Carboxamide Group : This can be introduced via amide formation techniques, often using carboxylic acids and coupling agents.

Antitumor Activity

Research indicates that compounds similar to 3-(piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide exhibit antitumor properties . For example, studies have shown that modifications in the thiazepane structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro tests demonstrate significant inhibition against several bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

The biological activity is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The binding may occur through:

- Hydrogen bonding

- Hydrophobic interactions

- Covalent bonding

These interactions can lead to modulation of enzyme activity or receptor function, contributing to its pharmacological effects.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined the antitumor efficacy of thiazepane derivatives. The results showed that the compound inhibited tumor growth in xenograft models, demonstrating significant promise for cancer therapy .

Study 2: Antimicrobial Properties

In another investigation, researchers synthesized a series of thiazepane derivatives and assessed their antimicrobial properties against clinical isolates. The results indicated that certain structural modifications enhanced antibacterial potency against resistant strains of Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide | Thiazepane ring, piperidine moiety | Antitumor, antibacterial |

| 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane | Similar structural features | Antifungal activity |

| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Different scaffold | Antitumor activity |

Comparison with Similar Compounds

Structural Analogues with Piperidin-1-ylmethyl Groups

Compounds sharing the piperidin-1-ylmethyl motif (Table 1) exhibit variations in core heterocycles and substituents, influencing their physicochemical and synthetic properties:

Key Observations :

- Core Heterocycle Influence : The thiazepane ring in the target compound introduces greater conformational flexibility compared to rigid indole or pyridyl-based cores in analogs. This may enhance binding entropy in biological systems but complicate synthetic purity .

- Substituent Effects : The o-tolyl group in the target compound provides steric bulk and moderate lipophilicity, contrasting with the electron-withdrawing 4-fluorobenzyl group in Compound 23 (), which may alter solubility and receptor affinity .

- Synthetic Yields : Indole-based piperidinylmethyl derivatives () show higher yields (76–87%) compared to guanidine-linked analogs (37–41%, ), likely due to simpler reaction pathways for indole functionalization .

Compounds with o-Tolyl Substituents

Methaqualone metabolites () and the target compound share this substituent but differ in core structures:

Key Observations :

- Core Structure Impact: Quinazoline-based metabolites () exhibit planar aromatic cores, favoring π-π stacking interactions, whereas the non-aromatic thiazepane in the target compound may prioritize hydrophobic or hydrogen-bonding interactions .

- Pharmacokinetic Implications : The o-tolyl group’s ortho-methyl substitution in both compounds could slow metabolic degradation compared to para-substituted analogs, enhancing bioavailability .

Carboxamide-Containing Derivatives

Carboxamide groups are critical for hydrogen bonding in drug-receptor interactions. The target compound’s carboxamide is directly linked to the thiazepane ring, unlike indole-based carbamates in (e.g., Compound 14):

Key Observations :

- Protection Strategies : Boc-protected amines in compounds (e.g., Compound 14) suggest synthetic strategies to stabilize reactive intermediates, a consideration absent in the target compound’s reported synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.